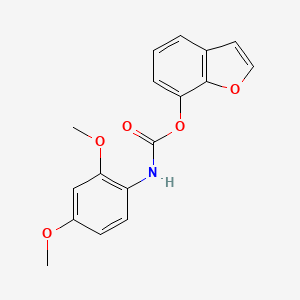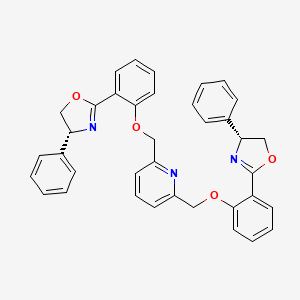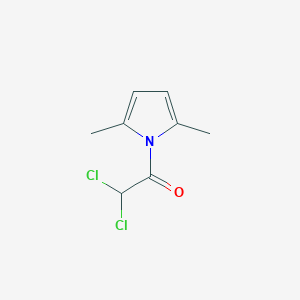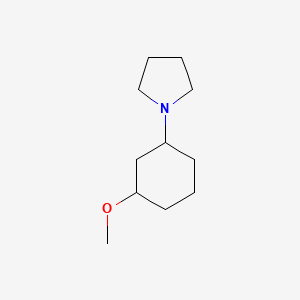
1-(3-Methoxycyclohexyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxycyclohexyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-methoxycyclohexyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of a 3-methoxycyclohexyl group to the pyrrolidine ring can potentially modify its physicochemical properties and biological activities, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxycyclohexyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction is typically carried out in the presence of a catalyst, such as a rhodium complex, under mild conditions. The reaction proceeds with high regio- and stereoselectivity, providing the desired pyrrolidine derivative in good yields .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxycyclohexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxycyclohexyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxycyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and thereby modulating neurotransmission. This mechanism is similar to that of other NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): A dissociative anesthetic with hallucinogenic properties.
Ketamine: An NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Rolicyclidine: Another NMDA receptor antagonist with similar pharmacological properties.
Uniqueness
1-(3-Methoxycyclohexyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-methoxycyclohexyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-(3-methoxycyclohexyl)pyrrolidine |
InChI |
InChI=1S/C11H21NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h10-11H,2-9H2,1H3 |
Clave InChI |
JBCVELSLFFBYOW-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC(C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


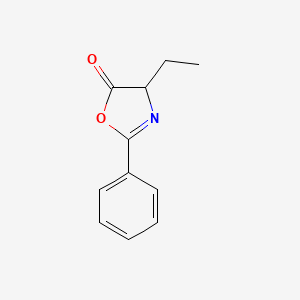
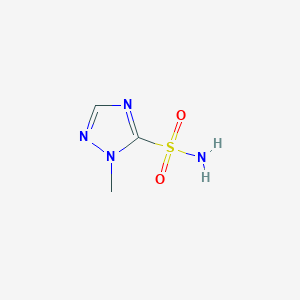
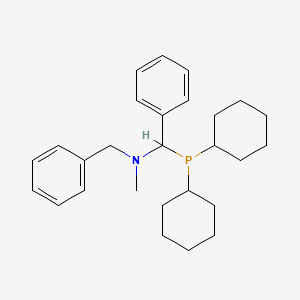

![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)

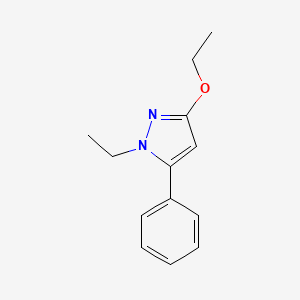
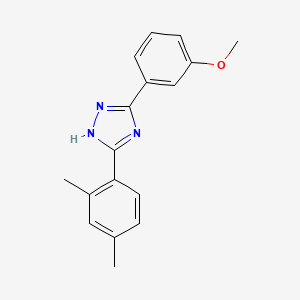
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
